
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide derivatives involves various chemical reactions and starting materials. For instance, novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized from isatin and dibromoisatin, with characterization using IR, NMR, MS, and elemental analysis . Another study reports the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . Additionally, a click chemistry approach was used to synthesize a library of N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)-acetamide derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of an acetamide group attached to various aromatic and heterocyclic moieties. For example, the title compound N-(2-Methylphenyl)acetamide features an acetamide unit slightly twisted with respect to the 2-methylphenyl substituent, which is closely related to the unsubstituted N-phenylacetamide with slightly different bond parameters . The configuration of N-methyl-N-substituted 2-phenylacetamides has also been studied, revealing the predominance of the cis form and the influence of substituent bulkiness on conformation .
Chemical Reactions Analysis
The acetamide derivatives undergo various chemical reactions, including cyclocondensation, Friedel–Crafts alkylation, and ester interchange, to yield the final products. For instance, cyclocondensation was used to synthesize N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide . The Friedel–Crafts alkylation method was employed to create unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through various analytical techniques. The IR, NMR, and MS spectroscopy data provide insights into the functional groups, molecular structure, and mass of the compounds. For example, the study of the aqueous solution chemistry of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogue revealed different decomposition processes and the formation of a nitrenium species . The cytotoxic activity of these compounds is evaluated using assays like the XTT assay, which measures their ability to inhibit cancer cell growth .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Various derivatives of the compound, including N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, have been synthesized, highlighting the compound's utility in creating a range of structurally diverse molecules. These compounds have potential applications in medicinal chemistry and other scientific disciplines (Krauze et al., 2007).
Biological and Pharmacological Activities
- Some derivatives exhibit significant anticonvulsant activity, indicating their potential in the development of new treatments for epilepsy and related disorders (Soyer et al., 2004).
- Compounds synthesized from the base molecule have shown remarkable antioxidant activities, suggesting their potential use as therapeutic agents in diseases caused by oxidative stress (Gopi & Dhanaraju, 2020).
- Certain derivatives have demonstrated potent anticancer activities, indicating the compound's utility in the development of novel chemotherapy agents (Karaburun et al., 2018).
- Some derivatives have shown potential as anti-inflammatory agents, providing a foundation for the development of new anti-inflammatory drugs (Kalsi et al., 1990).
Eigenschaften
IUPAC Name |
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20(2)13-8-4-3-5-9-13/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCLNHXGDBJILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



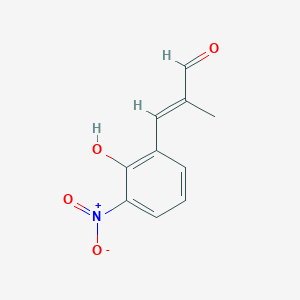
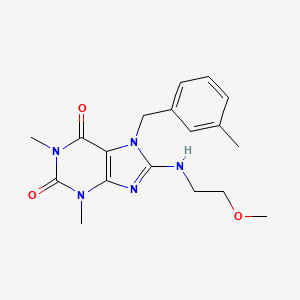
![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)
![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)
amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)
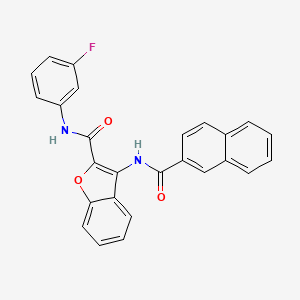
![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)
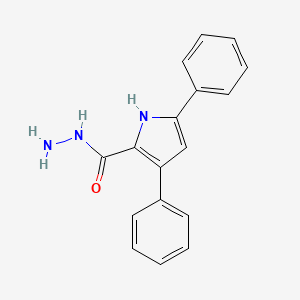
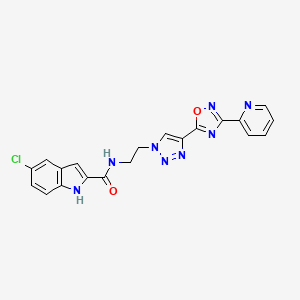

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)
![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2515376.png)